molecular formula C11H13N B3280791 1-Benzyl-2,3-dihydro-1H-pyrrole CAS No. 72219-12-6

1-Benzyl-2,3-dihydro-1H-pyrrole

Cat. No.: B3280791
CAS No.: 72219-12-6
M. Wt: 159.23 g/mol
InChI Key: BEPMZBKVHFSIAX-UHFFFAOYSA-N
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Description

1-Benzyl-2,3-dihydro-1H-pyrrole is an organic compound with the molecular formula C11H13N and a molecular weight of 159.23 g/mol It is a derivative of pyrrole, a five-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2,3-dihydro-1H-pyrrole can be synthesized through several methods. One common approach involves the intramolecular cyclization of N-benzyl-3-butynamine derivatives using catalysts such as palladium chloride (PdCl2) or gold chloride (AuCl). This reaction can be enhanced using microwave-assisted heating, achieving up to 92% isolated yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. Techniques such as continuous flow synthesis and the use of robust catalytic systems could be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2,3-dihydro-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Halogenating agents, acids, and bases are frequently used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction could produce pyrrolidine derivatives.

Scientific Research Applications

1-Benzyl-2,3-dihydro-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-2,3-dihydro-1H-pyrrole involves its interaction with various molecular targets and pathways. While specific details are not extensively documented, it is known that pyrrole derivatives can interact with enzymes and receptors, influencing biological processes. The exact pathways and molecular targets would depend on the specific derivative and its application .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-2,3-dihydro-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group provides additional sites for chemical modification, enhancing its versatility in synthetic applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research

Properties

IUPAC Name

1-benzyl-2,3-dihydropyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-4,6-8H,5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPMZBKVHFSIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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